Roxarsone Roxarsone Roxarsone, also known as 3-nitro or NSC-2101, belongs to the class of organic compounds known as nitrophenols. Nitrophenols are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms. Roxarsone exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, roxarsone is primarily located in the cytoplasm. Roxarsone can be biosynthesized from phenylarsonic acid. Roxarsone is a potentially toxic compound.
Roxarsone is an organoarsonic acid where the organyl group is 4-hydroxy-3-nitrophenyl. It has a role as a coccidiostat, an antibacterial drug, an agrochemical and an animal growth promotant. It is an organoarsonic acid and a member of 2-nitrophenols. It derives from a phenylarsonic acid.
Roxarsone is an organoarsenic molecule added to poultry feed. The addition of this compound to poultry feed improves weight gain and feed efficiency as well as prevent the growth of coccidian parasites. The drug is also approved in the United States for use in pigs.
Brand Name: Vulcanchem
CAS No.: 121-19-7
VCID: VC0541859
InChI: InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12)
SMILES: C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O
Molecular Formula: C6H6AsNO6
Molecular Weight: 263.04 g/mol

Roxarsone

CAS No.: 121-19-7

Inhibitors

VCID: VC0541859

Molecular Formula: C6H6AsNO6

Molecular Weight: 263.04 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Roxarsone - 121-19-7

CAS No. 121-19-7
Product Name Roxarsone
Molecular Formula C6H6AsNO6
Molecular Weight 263.04 g/mol
IUPAC Name (4-hydroxy-3-nitrophenyl)arsonic acid
Standard InChI InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12)
Standard InChIKey XMVJITFPVVRMHC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O
Canonical SMILES C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O
Appearance Solid powder
Colorform Tufts of pale-yellow needles or rhombohedral plates from water
Pale-yellow crystals
Melting Point greater than 572 °F (NTP, 1992)
300°C
Physical Description 4-hydroxy-3-nitrophenyl arsonic acid appears as pale yellow crystals or light tan powder. (NTP, 1992)
Solid
Description Roxarsone, also known as 3-nitro or NSC-2101, belongs to the class of organic compounds known as nitrophenols. Nitrophenols are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms. Roxarsone exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, roxarsone is primarily located in the cytoplasm. Roxarsone can be biosynthesized from phenylarsonic acid. Roxarsone is a potentially toxic compound.
Roxarsone is an organoarsonic acid where the organyl group is 4-hydroxy-3-nitrophenyl. It has a role as a coccidiostat, an antibacterial drug, an agrochemical and an animal growth promotant. It is an organoarsonic acid and a member of 2-nitrophenols. It derives from a phenylarsonic acid.
Roxarsone is an organoarsenic molecule added to poultry feed. The addition of this compound to poultry feed improves weight gain and feed efficiency as well as prevent the growth of coccidian parasites. The drug is also approved in the United States for use in pigs.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility less than 1 mg/mL at 73° F (NTP, 1992)
Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3 Nitro 10
3 Nitro 4 Hydroxyphenylarsonic Acid
3-Nitro-10
3-Nitro-4-Hydroxyphenylarsonic Acid
3Nitro10
Acid, 3-Nitro-4-Hydroxyphenylarsonic
Roxarsone
Reference 1: Zhang FF, Wang W, Yuan SJ, Hu ZH. Biodegradation and speciation of roxarsone in an anaerobic granular sludge system and its impacts. J Hazard Mater. 2014 Aug 30;279:562-8. doi: 10.1016/j.jhazmat.2014.07.047. Epub 2014 Jul 31. PubMed PMID: 25108830.
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3: Mafla S, Moraga R, León CG, Guzmán-Fierro VG, Yañez J, Smith CT, Mondaca MA, Campos VL. Biodegradation of roxarsone by a bacterial community of underground water and its toxic impact. World J Microbiol Biotechnol. 2015 Aug;31(8):1267-77. doi: 10.1007/s11274-015-1886-2. Epub 2015 Jun 11. PubMed PMID: 26063647.
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7: Zhang Y, Wang Y, Lu Q, Xin W, Cui W, Zhu J. Organoarsenic Roxarsone Promotes Angiogenesis In Vivo. Basic Clin Pharmacol Toxicol. 2016 Apr;118(4):259-70. doi: 10.1111/bcpt.12501. Epub 2015 Nov 13. PubMed PMID: 26450128.
8: Guo Q, Liu L, Hu Z, Chen G. Biological phosphorus removal inhibition by roxarsone in batch culture systems. Chemosphere. 2013 Jun;92(1):138-42. doi: 10.1016/j.chemosphere.2013.02.029. Epub 2013 Mar 14. PubMed PMID: 23498058.
9: Shi L, Wang W, Yuan SJ, Hu ZH. Electrochemical stimulation of microbial roxarsone degradation under anaerobic conditions. Environ Sci Technol. 2014 Jul 15;48(14):7951-8. doi: 10.1021/es501398j. Epub 2014 Jun 25. PubMed PMID: 24937023.
10: Fisher DJ, Yonkos LT, Staver KW. Environmental concerns of roxarsone in broiler poultry feed and litter in Maryland, USA. Environ Sci Technol. 2015 Feb 17;49(4):1999-2012. doi: 10.1021/es504520w. Epub 2015 Feb 4. Review. PubMed PMID: 25608233.
11: Zhu J, Cui W, Liu X, Ying J, Hu C, Zhang Y. In vitro and ex vivo angiogenic effects of roxarsone on rat endothelial cells. Toxicol Lett. 2013 Nov 25;223(2):175-82. doi: 10.1016/j.toxlet.2013.09.003. Epub 2013 Sep 13. PubMed PMID: 24035937.
12: Guo R, Ding X, Xiong W, Zhong X, Liang W, Gao S, Hong M, Sun Y. Earthworms as agents for ecotoxicity in roxarsone-contaminated soil ecosystem: a modeling study of ultrastructure and proteomics. Environ Sci Pollut Res Int. 2015 Aug;22(16):12435-49. doi: 10.1007/s11356-015-4403-0. Epub 2015 Apr 24. PubMed PMID: 25903172.
13: Chen G, Ke Z, Liang T, Liu L, Wang G. Shewanella oneidensis MR-1-Induced Fe(III) Reduction Facilitates Roxarsone Transformation. PLoS One. 2016 Apr 21;11(4):e0154017. doi: 10.1371/journal.pone.0154017. eCollection 2016. PubMed PMID: 27100323; PubMed Central PMCID: PMC4839622.
14: Nachman KE, Baron PA, Raber G, Francesconi KA, Navas-Acien A, Love DC. Roxarsone, inorganic arsenic, and other arsenic species in chicken: a U.S.-based market basket sample. Environ Health Perspect. 2013 Jul;121(7):818-24. doi: 10.1289/ehp.1206245. Epub 2013 May 11. Erratum in: Environ Health Perspect. 2013 Jul;121(7):823. PubMed PMID: 23694900; PubMed Central PMCID: PMC3701911.
15: Huang LX, Yao LX, He ZH, Zhou CM, Li GL, Yang BM, Li YF. Uptake of arsenic species by turnip (Brassica rapa L.) and lettuce (Lactuca sativa L.) treated with roxarsone and its metabolites in chicken manure. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(9):1546-55. doi: 10.1080/19440049.2013.812809. Epub 2013 Jul 16. PubMed PMID: 23859781.
16: Wang Y, Yin D, Xu C, Wang K, Zheng L, Zhang Y. Roxarsone induces angiogenesis via PI3K/Akt signaling. Cell Biosci. 2016 Sep 28;6:54. eCollection 2016. PubMed PMID: 27708768; PubMed Central PMCID: PMC5039879.
17: Zhang W, Xu F, Han J, Sun Q, Yang K. Comparative cytotoxicity and accumulation of Roxarsone and its photodegradates in freshwater Protozoan Tetrahymenathermophila. J Hazard Mater. 2015 Apr 9;286:171-8. doi: 10.1016/j.jhazmat.2015.01.001. Epub 2015 Jan 3. PubMed PMID: 25577319.
18: Hu J, Tong Z, Hu Z, Chen G, Chen T. Adsorption of roxarsone from aqueous solution by multi-walled carbon nanotubes. J Colloid Interface Sci. 2012 Jul 1;377(1):355-61. doi: 10.1016/j.jcis.2012.03.064. Epub 2012 Apr 1. PubMed PMID: 22513167.
19: Xiao YB, Zhang M, Wen HW. [Simultaneous determination of arsanilic, nitarsone and roxarsone residues in foods of animal origin by ASE-LC-AFS]. Guang Pu Xue Yu Guang Pu Fen Xi. 2014 Apr;34(4):1100-3. Chinese. PubMed PMID: 25007637.
20: Zhang Y, Ying J, Chen J, Hu C. Assessing the genotoxic potentials of roxarsone in V79 cells using the alkaline Comet assay and micronucleus test. Mutat Res. 2012 Jan 24;741(1-2):65-9. doi: 10.1016/j.mrgentox.2011.10.013. Epub 2011 Nov 7. PubMed PMID: 22094290.
PubChem Compound 5104
Last Modified Nov 11 2021
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